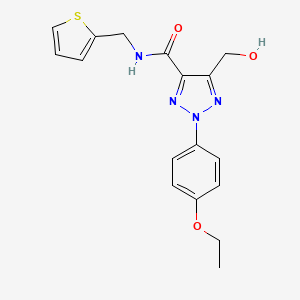
N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-NITROBENZAMIDE is an organic compound that belongs to the class of benzamides It features a furan ring, a nitrobenzene moiety, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-NITROBENZAMIDE typically involves the following steps:
Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Formation of the 4-Methylphenylmethylamine: This can be synthesized by the reduction of 4-methylbenzyl cyanide.
Coupling Reaction: The final step involves coupling the furan-2-ylmethylamine and 4-methylphenylmethylamine with 2-nitrobenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or hydrogen gas with a nickel catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Hydrogenation of Furan Ring: Formation of the tetrahydrofuran derivative.
Substitution of Nitro Group: Formation of various substituted benzamides.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can be used to study the interactions of benzamide derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The furan and methylphenyl groups can enhance the binding affinity to specific proteins or enzymes, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-BENZAMIDE: Lacks the nitro group, which may result in different reactivity and biological activity.
N-[(THIOPHEN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-NITROBENZAMIDE: Contains a thiophene ring instead of a furan ring, which can affect its electronic properties and reactivity.
Uniqueness
N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]-2-NITROBENZAMIDE is unique due to the presence of both a furan ring and a nitro group, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18N2O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]-2-nitrobenzamide |
InChI |
InChI=1S/C20H18N2O4/c1-15-8-10-16(11-9-15)13-21(14-17-5-4-12-26-17)20(23)18-6-2-3-7-19(18)22(24)25/h2-12H,13-14H2,1H3 |
InChI Key |
HPSGRJFZJUKMDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxybenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11397748.png)
![5-ethyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11397758.png)
![Isobutyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11397762.png)
![7-fluoro-1'-propyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11397764.png)
![N-ethyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11397771.png)
![5-({[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11397773.png)
![Propyl 3-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11397779.png)

![5-({[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B11397799.png)
![6,7-dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11397802.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11397806.png)
![Ethyl 4-amino-2-[(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B11397814.png)
![6,7-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11397824.png)
![4-[5-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11397832.png)
